molecular formula C10H9NO B3056861 1H-indene-3-carboxamide CAS No. 74844-01-2

1H-indene-3-carboxamide

Cat. No. B3056861
CAS RN: 74844-01-2
M. Wt: 159.18 g/mol
InChI Key: CIGBERQUNYDMHH-UHFFFAOYSA-N
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Description

1H-indene-3-carboxamide is a chemical compound with the molecular formula C10H9NO . It has an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da .


Synthesis Analysis

The synthesis of 1H-indene-3-carboxamide or similar compounds has been reported in the literature. For instance, a sequential visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2 (1H)-ones was developed, followed by capturing the in situ generated ketene intermediates with various alcohols, producing diverse 1H-indene-3-carboxylates in moderate to good yields under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 1H-indene-3-carboxamide consists of a fused ring system, with a five-membered ring attached to a six-membered ring . The InChI string representation of the molecule is InChI=1S/C10H9NO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H2,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-indene-3-carboxamide are not detailed in the search results, the compound’s synthesis involves a Wolff rearrangement, which is a visible-light-promoted reaction .


Physical And Chemical Properties Analysis

1H-indene-3-carboxamide has a molecular formula of C10H9NO, an average mass of 159.185 Da, and a monoisotopic mass of 159.068420 Da .

Scientific Research Applications

Synthesis of Functionalized Indene Derivatives

1H-Indene-3-carboxamide is central in the synthesis of diverse indene derivatives. For example, a sequential Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, followed by trapping of the ketene intermediate with amines or alcohols, leads to the generation of 1H-indene-3-carboxamides. This method allows for the synthesis of functionalized indene derivatives under catalyst-free thermal conditions, contributing significantly to organic synthesis and medicinal chemistry (Magar & Lee, 2013).

Structural Characterization and Crystallography

The structural characterization of 1H-indene derivatives, including 1H-indene-3-carboxamide, has been achieved through methods like X-ray diffraction. This provides insights into the molecular conformation and crystal packing, essential for understanding the physical and chemical properties of these compounds (Doriguetto et al., 2009).

Development of Pharmacologically Active Compounds

1H-Indene-3-carboxamide derivatives have been utilized in the development of pharmacologically active compounds. For instance, some derivatives have shown potential as inhibitors in medical research, contributing to the development of new therapeutic agents (Zhu et al., 2019).

properties

IUPAC Name

3H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGBERQUNYDMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372428
Record name 1H-indene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indene-3-carboxamide

CAS RN

74844-01-2
Record name 1H-indene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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